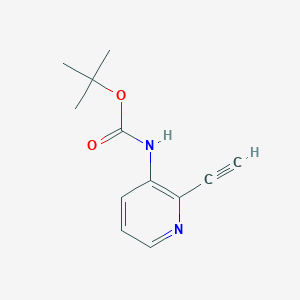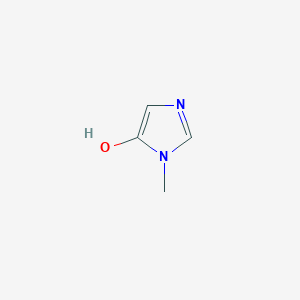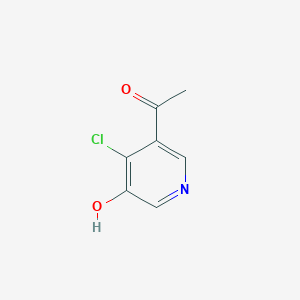
tert-Butyl (2-ethynylpyridin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-ethynylpyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-ethynylpyridin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-ethynylpyridin-3-yl)carbamate typically involves the reaction of 2-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: tert-Butyl (2-ethynylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry: tert-Butyl (2-ethynylpyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to impart specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of tert-Butyl (2-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, enhancing the binding affinity and specificity of the compound.
相似化合物的比较
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-methylpyridin-3-yl)carbamate
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Comparison: tert-Butyl (2-ethynylpyridin-3-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. Compared to tert-Butyl (2-piperidin-3-ylethyl)carbamate, which has a saturated piperidine ring, the ethynyl group in this compound allows for additional chemical modifications and interactions. Similarly, tert-Butyl (2-methylpyridin-3-yl)carbamate lacks the ethynyl group, making it less versatile in certain synthetic applications. The presence of the ethynyl group also distinguishes it from tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, which contains a carbonyl group instead.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
tert-butyl N-(2-ethynylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-10(7-6-8-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) |
InChI 键 |
SUGIEJSXNAPLDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)







![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)

